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Compound of Interest

5-(4-Chlorophenyl)pyrimidin-4-
Compound Name:
amine

cat. No.: B1630960

An In-Depth Technical Guide to the Chemical Properties of 5-(4-Chlorophenyl)pyrimidin-4-
amine

Introduction

5-(4-Chlorophenyl)pyrimidin-4-amine is a heterocyclic organic compound featuring a
pyrimidine core substituted at the 5-position with a 4-chlorophenyl group. The 4-
aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone
of numerous biologically active molecules and FDA-approved drugs. This guide provides a
comprehensive technical overview of its chemical properties, synthesis, and analytical profile,
intended for researchers, chemists, and professionals in drug development. The presence of a
reactive amino group and a synthetically versatile aryl-pyrimidine linkage makes this compound
a valuable building block for creating diverse chemical libraries aimed at various therapeutic
targets.

Molecular Structure and Identifiers

A clear understanding of the molecule's identity is foundational to any research endeavor. The
structural and naming conventions are summarized below.

Table 1: Core Identifiers for 5-(4-Chlorophenyl)pyrimidin-4-amine
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Identifier Value Source
IUPAC Name 5-(z.1-chlorophenyl)pyrimidin-4- 1]

amine
CAS Number 35202-25-6 [2][3]
Molecular Formula C10HsCIN3 [1]
Molecular Weight 205.65 g/mol Calculated

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN=
C2N)Cl

[1]

InChl=1S/C10H8CIN3/c11-8-3-

InChl 1-7(2-4-8)9-5-13-6-14- [1]
10(9)12/h1-6H,(H2,12,13,14)
KGDRSRGXGBIWDQ-

InChlKey [1]

UHFFFAOYSA-N

Physicochemical Properties

The physicochemical characteristics of a compound govern its behavior in both chemical and

biological systems, influencing factors from solubility and reactivity to absorption and

distribution in pharmacological studies.

Table 2: Physicochemical Data for 5-(4-Chlorophenyl)pyrimidin-4-amine
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Property Value Notes
Monoisotopic Mass 205.04068 Da [1]
Indicates moderate lipophilicity,
Predicted XlogP 2.1 suggesting potential for cell
membrane permeability.[1]
Hydrogen Bond Donors 1 (from the amine group)

3 (from the pyrimidine
Hydrogen Bond Acceptors ]
nitrogens)

Based on its structure

compound is expected to have

low solubility in water

, the

and

higher solubility in polar

Solubility organic solvents such

Dimethyl Sulfoxide (DMSO),
Dimethylformamide (DMF),

and alcohols like methanol or

ethanol.

as

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity, structure, and purity of a

synthesized compound. While experimental spectra for this specific molecule are not

universally published, this section outlines the expected analytical profile based on its

functional groups and structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For

electrospray ionization (ESI), the expected protonated molecular ion is a key identifier.

Table 3: Predicted ESI-MS Adducts
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Adduct miz

[M+H]*+ 206.04796
[M+Na]* 228.02990
[M+K]* 244.00384
[M-H]~ 204.03340

Data predicted using CCSbase.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

* 'H NMR: The proton NMR spectrum is expected to show distinct signals. The two protons on
the pyrimidine ring should appear as singlets in the aromatic region (o 8.0-9.0 ppm). The
protons of the 4-chlorophenyl group will present as two doublets (an AA'BB' system)
between & 7.4-7.8 ppm. The amine (-NH2) protons will appear as a broad singlet, the
chemical shift of which is dependent on solvent and concentration, and it will be
exchangeable with D20.

e 13C NMR: The carbon NMR spectrum should display 8 unique signals, accounting for the
molecule's symmetry in the chlorophenyl ring. Signals for the pyrimidine carbons would
appear in the & 140-160 ppm range, while the chlorophenyl carbons would resonate between
0 125-140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. Key expected
absorption bands include:

e N-H stretching: A medium-to-strong band (or a doublet) in the 3300-3500 cm~1 region.
e C-H aromatic stretching: Sharp peaks just above 3000 cm~1.

e C=N and C=C stretching: Multiple sharp bands in the 1450-1650 cm~! region, characteristic
of the pyrimidine and phenyl rings.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/2735804
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e C-Cl stretching: A strong band in the 1000-1100 cm~1 region.

Synthesis and Reactivity

Proposed Synthetic Pathway: Palladium-Catalyzed
Suzuki Coupling

A robust and widely applicable method for constructing the C-C bond between the pyrimidine
and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This approach offers high
yields and functional group tolerance. The proposed pathway involves coupling a boronic acid
derivative of one ring with a halide of the other.

Exemplary Experimental Protocol

Causality: This protocol is designed for efficiency and purity. The use of a Pd(dppf)Clz catalyst
is chosen for its high activity in coupling aryl halides with arylboronic acids. A base like K2COs
is essential for the transmetalation step of the catalytic cycle. The solvent system
(Dioxane/Water) facilitates the dissolution of both organic and inorganic reagents.

e Reagent Setup: To a flame-dried Schlenk flask, add 5-bromopyrimidin-4-amine (1.0 eq), (4-
chlorophenyl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), and [1,1'-
Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Cl2) (0.05 eq).

o Atmosphere Control: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen)
three times to ensure an oxygen-free environment, which is critical to prevent catalyst
degradation.

e Solvent Addition: Add a degassed 9:1 mixture of 1,4-Dioxane and Water via syringe.
e Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.

e Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) until the
starting material (5-bromopyrimidin-4-amine) is consumed.

o Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water
and brine. The organic layer contains the crude product.
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 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the resulting crude solid by column chromatography on silica

gel to yield the final product.

 Validation: Confirm the structure and purity of the isolated product using the spectroscopic

methods outlined in Section 4.0.

Synthetic Workflow Diagram
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Caption: Proposed Suzuki coupling workflow for synthesis.

Chemical Reactivity

The primary amine at the C4 position is the most reactive site for further functionalization. It can
readily undergo N-acylation, N-alkylation, or be used in coupling reactions to build more
complex molecules, making it an ideal starting point for generating libraries of drug candidates.
[4] The pyrimidine ring itself is electron-deficient and can participate in nucleophilic aromatic
substitution reactions under certain conditions.
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Biological and Pharmacological Context

The 4-aminopyrimidine motif is a cornerstone in the design of kinase inhibitors, as the nitrogen
atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the ATP-
binding pocket in many kinases. Derivatives of pyrimidine have demonstrated a wide spectrum
of biological activities.

 Antiviral Activity: Certain 5-phenyl-1,3,4-thiadiazole derivatives, structurally related through
the aryl substituent, have shown activity against the tobacco mosaic virus.[5][6]

» Kinase Inhibition: The general structure is analogous to scaffolds used in the development of
potent inhibitors for kinases like Akt, which are critical targets in cancer therapy.[4]

» Neuroprotective Roles: A pyrimidine derivative with a similar substitution pattern was found
to regulate estrogen receptor genes, which are linked to neuroprotection, in an in vivo model
of Alzheimer's disease.[7]

These examples underscore the potential of 5-(4-Chlorophenyl)pyrimidin-4-amine as a
precursor for molecules with significant therapeutic potential.

Safety and Handling

Disclaimer: This information is based on structurally similar compounds. Always consult the
material-specific Safety Data Sheet (SDS) provided by the supplier before handling.

» Potential Hazards: Based on analogous aromatic amines, this compound may be harmful if
swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may
cause respiratory irritation (H335).[8]

» Personal Protective Equipment (PPE): Wear standard protective equipment, including a lab
coat, chemical-resistant gloves, and safety glasses or goggles.

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust. Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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